1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine 1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1448137-02-7
VCID: VC7443082
InChI: InChI=1S/C18H20ClNO5S2/c1-25-14-6-8-15(9-7-14)26(21,22)16-10-12-20(13-11-16)27(23,24)18-5-3-2-4-17(18)19/h2-9,16H,10-13H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Molecular Formula: C18H20ClNO5S2
Molecular Weight: 429.93

1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

CAS No.: 1448137-02-7

Cat. No.: VC7443082

Molecular Formula: C18H20ClNO5S2

Molecular Weight: 429.93

* For research use only. Not for human or veterinary use.

1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine - 1448137-02-7

Specification

CAS No. 1448137-02-7
Molecular Formula C18H20ClNO5S2
Molecular Weight 429.93
IUPAC Name 1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C18H20ClNO5S2/c1-25-14-6-8-15(9-7-14)26(21,22)16-10-12-20(13-11-16)27(23,24)18-5-3-2-4-17(18)19/h2-9,16H,10-13H2,1H3
Standard InChI Key CHVUHOYIWOOMIY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1- and 4-positions with sulfonyl groups. The 1-position bears a 2-chlorophenylsulfonyl group (C6H4Cl-SO2\text{C}_6\text{H}_4\text{Cl-SO}_2), while the 4-position is occupied by a 4-methoxyphenylsulfonyl moiety (C6H4OCH3-SO2\text{C}_6\text{H}_4\text{OCH}_3\text{-SO}_2). This arrangement creates a sterically crowded environment, influencing its reactivity and interactions with biological targets.

The IUPAC name, 1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine, reflects this substitution pattern. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC18H20ClNO5S2\text{C}_{18}\text{H}_{20}\text{ClNO}_5\text{S}_2
Molecular Weight429.93 g/mol
CAS Registry Number1448137-02-7
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for confirming its structure. The 1H^1\text{H}-NMR spectrum typically shows:

  • A singlet for the methoxy group (δ\delta ~3.8 ppm).

  • Multiplets for the piperidine protons (δ\delta 1.5–3.5 ppm).

  • Aromatic proton resonances (δ\delta 6.8–7.8 ppm) corresponding to the chlorophenyl and methoxyphenyl groups.

Mass spectrometry (MS) reveals a molecular ion peak at m/z 429.93, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential sulfonylation of piperidine precursors (Figure 1):

  • Step 1: Piperidine is treated with 2-chlorophenylsulfonyl chloride in the presence of a base (e.g., sodium carbonate) to form 1-(2-chlorophenyl)sulfonylpiperidine.

  • Step 2: The intermediate undergoes a second sulfonylation with 4-methoxyphenylsulfonyl chloride under similar conditions to yield the final product.

Reaction conditions (e.g., dichloromethane as the solvent, 0–5°C temperature) are optimized to minimize side reactions.

Physicochemical Properties

PropertyValueMethodSource
Melting PointNot reportedDSC
SolubilityLow in water; soluble in DMSOExperimental
LogP (Partition Coeff.)~3.2 (estimated)Computational

The compound’s low aqueous solubility (\leq1 mg/mL) and moderate lipophilicity suggest limited bioavailability, necessitating formulation strategies for in vivo studies.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Enhances hydrophobic interactions with target proteins.

  • Methoxyphenyl Group: Improves solubility and modulates electronic effects.

  • Piperidine Ring: Conformational flexibility aids in binding to diverse biological targets.

ParameterRecommendationSource
Storage-20°C, desiccated
HandlingUse PPE; avoid inhalation
Toxicity DataNot available

Given the lack of toxicity studies, researchers should adhere to standard protocols for handling sulfonamide derivatives.

Future Directions

  • Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography.

  • Derivatization: Introduce polar groups to improve solubility.

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models.

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